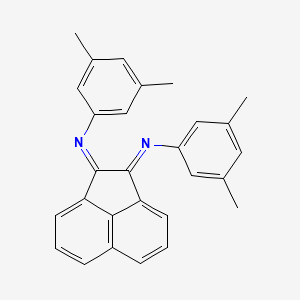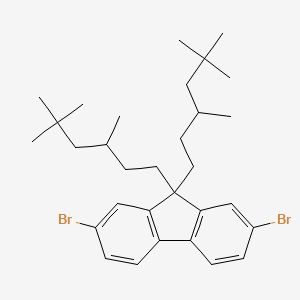
2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine atoms and bulky alkyl groups in this compound can influence its chemical reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene typically involves the bromination of 9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in 2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The fluorene core can undergo oxidation to form fluorenone derivatives or reduction to form dihydrofluorene derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Oxidation Products: Fluorenone derivatives.
Reduction Products: Dihydrofluorene derivatives.
Coupling Products: Complex organic molecules with extended conjugation.
Scientific Research Applications
2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs.
Material Science: Incorporated into polymers and copolymers to enhance their electronic properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes.
Pharmaceutical Research: Investigated for potential biological activities and as intermediates in drug synthesis.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within the device.
In Chemical Reactions: The bromine atoms serve as reactive sites for further functionalization, enabling the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-dioctylfluorene: Similar structure but with different alkyl groups.
2,7-Dibromo-9,9-diphenylfluorene: Contains phenyl groups instead of alkyl groups.
2,7-Dibromo-9,9-bis(2-ethylhexyl)fluorene: Another derivative with different alkyl substituents.
Uniqueness
2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene is unique due to its specific alkyl substituents, which can influence its solubility, thermal stability, and electronic properties. These characteristics make it suitable for specific applications in organic electronics and material science.
Properties
CAS No. |
367524-10-5 |
|---|---|
Molecular Formula |
C31H44Br2 |
Molecular Weight |
576.5 g/mol |
IUPAC Name |
2,7-dibromo-9,9-bis(3,5,5-trimethylhexyl)fluorene |
InChI |
InChI=1S/C31H44Br2/c1-21(19-29(3,4)5)13-15-31(16-14-22(2)20-30(6,7)8)27-17-23(32)9-11-25(27)26-12-10-24(33)18-28(26)31/h9-12,17-18,21-22H,13-16,19-20H2,1-8H3 |
InChI Key |
BUBQMMOXJJLWOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
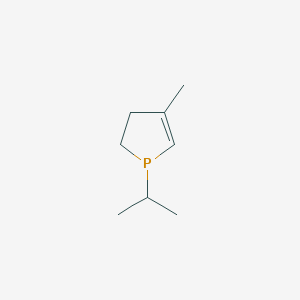
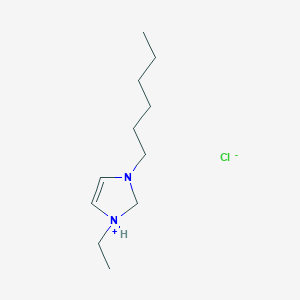
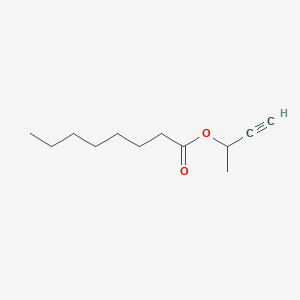
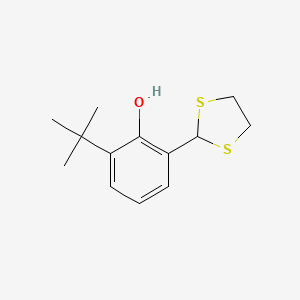
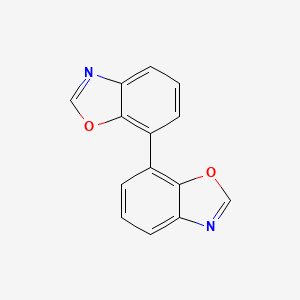

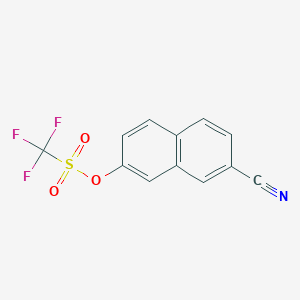
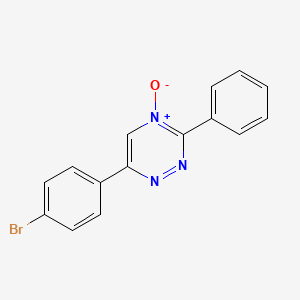
![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-methylamino]propan-1-one;hydrochloride](/img/structure/B14248525.png)
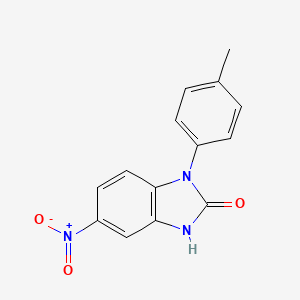
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)

